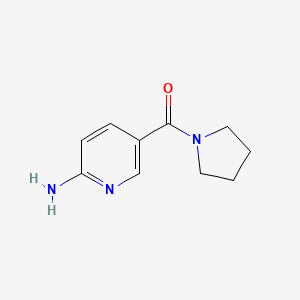

(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(6-aminopyridin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFAOFUUDQBEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720127 | |

| Record name | (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218631-50-6 | |

| Record name | (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

- Preparation of halogenated pyridine precursors: Starting from 3-halopyridine derivatives, such as 3-chloropyridine or 3-bromopyridine.

- Amine substitution: Reacting these halogenated pyridines with ammonia or primary amines under elevated temperatures to replace the halogen with an amino group.

Reaction Conditions:

- Reagents: Halogenated pyridine, ammonia or primary amines.

- Temperature: Typically 80–150°C.

- Solvent: Ethanol, isopropanol, or other polar solvents.

- Catalysts: Sometimes a copper catalyst or other transition metals assist in facilitating the substitution, especially for less reactive halogens.

Research Findings:

- A patent (US8697876B2) describes similar substitution reactions for pyridine derivatives, emphasizing the importance of temperature control and catalyst presence for efficient amino group installation, although specific to different pyridine derivatives.

Reduction of Nitro Intermediates

Another method involves the reduction of nitro-substituted pyridines to the corresponding amino derivatives.

Process:

- Synthesis of 6-nitropyridine-3-yl compounds followed by catalytic hydrogenation or chemical reduction (e.g., using tin chloride, iron powder, or catalytic hydrogenation with Pd/C or Raney nickel).

- The reduction typically occurs under mild to moderate conditions (25–80°C) with a suitable solvent like ethanol or acetic acid.

Advantages:

- High selectivity for amino groups.

- Compatibility with various protecting groups if needed.

Coupling of Pyridine Derivatives with Pyrrolidine

The coupling step to introduce the pyrrolidin-1-yl moiety involves nucleophilic substitution or amide bond formation.

Methodology:

- Reacting a 3-chloropyridine derivative with pyrrolidine in the presence of a base (e.g., potassium carbonate) at elevated temperatures (80–120°C).

- Alternatively, using activated intermediates such as pyridine-3-carbonyl chlorides or esters to facilitate amide bond formation.

Research Findings:

- Patent US8697876B2 discusses similar coupling strategies for pyridine derivatives with amines, emphasizing the importance of reaction temperature and solvent choice to optimize yield and purity.

Use of Protecting Groups and Sequential Synthesis

In complex syntheses, protecting groups may be employed to prevent undesired reactions at other functional sites, especially during multi-step sequences.

Typical Strategy:

- Protect amino groups if present elsewhere.

- Sequentially introduce the pyrrolidinyl group after functionalizing the pyridine core.

- Deprotect under mild conditions to yield the final compound.

Reaction Data Summary Table

| Method | Key Reagents | Conditions | Advantages | References |

|---|---|---|---|---|

| Nucleophilic substitution | Halogenated pyridine + ammonia/amine | 80–150°C, polar solvent | Direct, straightforward | Patent US8697876B2 |

| Nitro reduction | Nitro-pyridine + reducing agent | 25–80°C, ethanol or acetic acid | High selectivity | General heterocyclic chemistry literature |

| Coupling with pyrrolidine | Pyridine derivative + pyrrolidine | 80–120°C, base (K2CO3) | Efficient amide formation | Patent US8697876B2 |

| Sequential protection/deprotection | Protecting groups as needed | Variable | Increased selectivity | Standard synthetic protocols |

Research Findings and Optimization Notes

- Temperature Control: Elevated temperatures (above 80°C) improve reaction rates but may cause discoloration or side reactions. Lower temperatures (~70°C) with catalysts such as copper(I) oxide can enhance selectivity and yield.

- Catalyst Use: Copper catalysts facilitate halogen-to-amine conversion, especially for bromides and chlorides.

- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or chlorobenzene are preferred for nucleophilic substitutions and coupling reactions.

- Yield Optimization: Use of excess amine or pyrrolidine, along with controlled reaction times, enhances overall yield.

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmacological Research

TRPV4 Antagonists with Piperazine Substitution

A closely related compound, (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, replaces the pyrrolidine ring with a 4-(pyridin-2-yl)piperazine group (Molecular formula: C₁₅H₁₈N₆O; MW: 298.34 g/mol). This modification enhances selectivity for the TRPV4 ion channel, a target for pain management. In vitro studies demonstrated IC₅₀ values of 10–50 nM for TRPV4 inhibition, significantly outperforming pyrrolidine-containing analogs in efficacy . The piperazine moiety likely improves solubility and receptor binding due to its additional nitrogen atoms and conformational flexibility.

Piperidine and Hydroxyl Group Derivatives

The compound (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone (Molecular formula: C₁₁H₁₅N₃O₂; MW: 221.26 g/mol) substitutes pyrrolidine with a 4-aminopiperidine ring and introduces a hydroxyl group on the pyridine ring. However, its pharmacological target remains uncharacterized in the available literature .

Commercial Pyridine Derivatives with Varied Substituents

The following analogs highlight structural diversity and commercial relevance:

Key Observations:

Fluorine and Hydroxyl Substitutions: The fluorinated analog (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (MW 196.22) introduces electronegativity and hydrogen-bonding capability, which may enhance binding to targets like kinases or GPCRs .

Patent-Based Analogs with Complex Moieties

European patents disclose advanced derivatives such as:

- (6-Ethylamino-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1), which incorporates a pyrazolopyrimidine group for kinase inhibition .

- [(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-((R)-3-hydroxy-pyrrolidin-1-yl)-methanone, a stereochemically complex compound targeting adenosine receptors .

These analogs demonstrate that substitutions on the pyridine ring (e.g., ethylamino, methanesulfonyl) and incorporation of fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidine) expand pharmacological utility but increase synthetic complexity.

Biological Activity

(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone is an organic compound notable for its potential biological activities, particularly in pharmacology. Its structure, featuring a pyridine ring with an amino group and a pyrrolidine ring linked through a methanone functional group, suggests diverse interactions with biological targets. This article reviews the compound's biological activity, synthesizes relevant research findings, and presents case studies to illustrate its applications in medicinal chemistry.

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 191.23 g/mol

- Structure : The compound consists of a 6-amino-substituted pyridine and a pyrrolidine moiety, which are both critical for its biological function.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Ion Channel Modulation : It has been studied for its ability to modulate TRPV4 (transient receptor potential vanilloid 4) activity, which is linked to pain management and inflammatory responses.

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, affecting biochemical pathways critical in disease mechanisms.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone | Similar aminopyridine structure | Antimicrobial properties |

| (6-Aminopyridin-3-yl)(4-methylpiperazin-1-yl)methanone | Substituted piperazine instead of pyrrolidine | Neuroactive properties |

| (2-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone | Different position of amino group | Potential anti-cancer activity |

The unique arrangement of functional groups in this compound may confer distinct biological activities compared to similar compounds, particularly in modulating ion channels and enzyme functions.

The mechanism of action involves the compound's interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thus influencing various biochemical pathways relevant to disease states.

Case Studies

Several studies have highlighted the therapeutic potential of this compound analogs:

- Pain Management : A study demonstrated that analogs could effectively modulate TRPV4 channels, suggesting applications in treating chronic pain conditions.

- Inflammation : Research on aminopyridine derivatives indicated their role as potent inhibitors of myeloperoxidase (MPO), an enzyme involved in inflammatory responses. This inhibition could provide therapeutic benefits in managing cardiovascular diseases linked to oxidative stress .

Further Research Directions

Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of this compound.

- Target Identification : Detailed studies to identify specific molecular targets and elucidate the mechanisms underlying its biological effects.

Q & A

What are the critical considerations for optimizing the synthesis of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone?

Level: Basic

Answer:

The synthesis typically involves constructing the pyrrolidine ring and functionalizing the pyridine moiety. Key steps include:

- Starting materials: 6-Aminopyridine derivatives (e.g., 6-amino-5-methylpyridine) are common precursors for introducing the amino-pyridine scaffold .

- Reaction conditions: Temperature, solvent polarity, and catalysts (e.g., palladium for coupling reactions) significantly influence yield and selectivity. For example, polar aprotic solvents like DMF enhance nucleophilic substitution reactions on the pyridine ring .

- Purification: Column chromatography with gradients of hexane/ethyl acetate is often required to isolate the product from byproducts like unreacted amines or carbonyl-containing intermediates .

How can researchers validate the structural integrity of this compound?

Level: Basic

Answer:

Structural validation relies on complementary analytical techniques:

- NMR spectroscopy: H and C NMR can confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH protons) and the methanone carbonyl (δ ~200 ppm) .

- Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula consistency, distinguishing between isomers or degradation products .

- X-ray crystallography: For crystalline derivatives, this provides unambiguous confirmation of bond angles and stereochemistry, as demonstrated in related pyrrolidin-1-yl methanone structures .

What strategies address contradictions in reported biological activities of this compound?

Level: Advanced

Answer:

Discrepancies in pharmacological data (e.g., IC values) may arise from:

- Assay variability: Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme sources (recombinant vs. native) can alter activity profiles. Standardizing protocols using guidelines like NIH/NCBI’s PubChem BioAssay parameters is critical .

- Solubility effects: Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .

- Metabolic stability: Liver microsome assays (e.g., rat or human CYP450 isoforms) can identify rapid degradation pathways, explaining inconsistent in vivo/in vitro results .

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Level: Advanced

Answer:

SAR requires systematic modifications and testing:

- Core modifications: Replace the pyrrolidine ring with piperidine or azetidine to assess ring size impact on target binding .

- Substituent variation: Introduce electron-withdrawing groups (e.g., -CF) to the pyridine ring to modulate electronic effects on hydrogen bonding with biological targets .

- Bioisosteres: Substitute the methanone group with thiourea or sulfonamide to evaluate pharmacophore flexibility .

- Data analysis: Use multivariate regression models to correlate structural descriptors (e.g., LogP, polar surface area) with activity .

What computational methods predict the binding modes of this compound to neurological targets?

Level: Advanced

Answer:

- Molecular docking: Software like AutoDock Vina or Schrödinger’s Glide can model interactions with receptors (e.g., dopamine D or serotonin 5-HT). Focus on key residues (e.g., Asp110 in D for hydrogen bonding with the amino group) .

- Molecular dynamics (MD): Simulate binding stability over 100+ ns trajectories to identify critical conformational changes in the target protein .

- Free energy calculations: MM-PBSA/GBSA methods quantify binding affinities, prioritizing analogs with ΔG < -8 kcal/mol .

How do researchers mitigate synthetic challenges in scaling up this compound?

Level: Advanced

Answer:

- Catalyst optimization: Transition from homogeneous catalysts (e.g., Pd(PPh)) to heterogeneous systems (e.g., Pd/C) for easier recovery and reuse .

- Flow chemistry: Continuous-flow reactors improve heat/mass transfer, reducing side reactions during exothermic steps like cyclization .

- Green chemistry: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., amines or thiols) .

- Waste disposal: Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for organic waste .

How can metabolic pathways of this compound be elucidated using isotopic labeling?

Level: Advanced

Answer:

- C labeling: Introduce C at the methanone carbon to track its conversion into CO via oxidative metabolism .

- Stable isotopes (e.g., H, C): Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the pyrrolidine ring) and phase II conjugates (e.g., glucuronides) .

- Tissue distribution studies: Autoradiography in rodent models quantifies accumulation in target organs (e.g., brain for neuroactive compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.